BenchChemオンラインストアへようこそ!

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

medicinal chemistry kinase inhibitor design structure-activity relationship

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid (CAS 864461-16-5; synonym: 4-methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid) is a disubstituted imidazole scaffold bearing a pyridin-3-yl substituent at the 2-position, a methyl group at the 4(5)-position, and a carboxylic acid at the 5(4)-position. With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.2 g/mol, the compound presents three hydrogen-bond acceptor sites and two hydrogen-bond donor sites.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 864461-16-5
Cat. No. B1610704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
CAS864461-16-5
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyVRHSEUBQEPIPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid: Core Structural and Physicochemical Profile for Research Procurement


5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid (CAS 864461-16-5; synonym: 4-methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid) is a disubstituted imidazole scaffold bearing a pyridin-3-yl substituent at the 2-position, a methyl group at the 4(5)-position, and a carboxylic acid at the 5(4)-position . With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.2 g/mol, the compound presents three hydrogen-bond acceptor sites and two hydrogen-bond donor sites . The pyridin-3-yl (meta-pyridyl) connectivity at the imidazole 2-position distinguishes this compound from its pyridin-2-yl positional isomer (CAS 1083318-27-7), establishing a unique nitrogen-atom spatial geometry that is critical for target-specific molecular recognition in medicinal chemistry applications . The compound is commercially available at ≥95% purity from multiple suppliers and is utilized as a key synthetic intermediate in the preparation of URAT1 inhibitors for hyperuricemia and gout [1].

Why Generic Substitution of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid Fails: Evidence for Non-Interchangeability Among Imidazole-Pyridine Carboxylic Acid Analogs


Although several imidazole-pyridine carboxylic acids share the C₁₀H₉N₃O₂ or closely related molecular formulae, substitution at the procurement stage without rigorous verification introduces substantial risk of divergent experimental outcomes. The pyridine nitrogen position (3-yl vs. 2-yl vs. 4-yl) fundamentally alters the vector of hydrogen-bond acceptance and metal-coordination geometry, while the presence or absence of the methyl substituent on the imidazole ring modifies lipophilicity (ΔLogP ~0.5) and steric occupancy within target binding pockets . Furthermore, connectivity differences—such as pyridin-3-yl attachment at the imidazole N1 versus C2 position—produce distinct molecular topologies with differing hydrogen-bond donor/acceptor counts that directly impact target engagement and synthetic derivatization pathways . Below, quantitative property comparisons and application-specific evidence demonstrate why 5-methyl-2-(pyridin-3-yl)-3H-imidazole-4-carboxylic acid cannot be assumed interchangeable with its closest structural analogs.

Quantitative Differential Evidence Guide for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid vs. Closest Analogs


Pyridine Nitrogen Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl Connectivity Defines Distinct Hydrogen-Bond Geometry for Target Engagement

The target compound bears a pyridin-3-yl substituent at the imidazole 2-position, placing the pyridine nitrogen in a meta relationship relative to the point of attachment. Its closest positional isomer, 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic acid (CAS 1083318-27-7), bears a pyridin-2-yl group with the nitrogen in an ortho relationship . Although both compounds share identical molecular formulae and molecular weights (C₁₀H₉N₃O₂; 203.2 g/mol), the spatial orientation of the pyridine nitrogen lone pair relative to the imidazole core differs by approximately 60°, producing non-equivalent hydrogen-bond acceptor vectors and distinct metal-chelation geometries . This geometric difference is known in the broader pyridinyl-imidazole inhibitor class to determine selectivity between kinase targets: pyridin-3-yl analogs preferentially engage p38α MAP kinase with IC₅₀ values reaching low nanomolar ranges, while pyridin-2-yl connectivity favors alternative binding modes observed in GSK3β-selective inhibitors [1].

medicinal chemistry kinase inhibitor design structure-activity relationship

Lipophilicity and Polar Surface Area Differentiation: Methyl Substituent Confers Higher LogP and Increased PSA vs. Non-Methylated N1-Linked Analog

The target compound (LogP = 1.48, PSA = 78.87 Ų) exhibits a calculated logP approximately 0.51 units higher than 1-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid (CAS 128274-89-5; LogP = 0.97, TPSA = 68.01 Ų), a non-methylated analog with N1-pyridinyl connectivity . The increased lipophilicity arises from the C-methyl substituent on the imidazole ring, while the elevated polar surface area (+10.86 Ų) reflects the different connectivity pattern (C2-substituted imidazole with two H-bond donors vs. N1-substituted imidazole with one H-bond donor) . This dual shift—higher LogP combined with higher PSA—places the target compound in a distinct region of physicochemical space that may offer a different balance of passive permeability and solubility compared to the N1-linked analog [1].

drug-likeness ADME prediction fragment-based drug discovery

Monocarboxylic Acid Functional Handle vs. Dicarboxylic Acid Analog: Selective Derivatization Enabled by Single Carboxylate in URAT1 Inhibitor Synthesis

The target compound possesses a single carboxylic acid group (at the imidazole 4-position), unlike the structurally related 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid (CAS 51294-28-1; C₁₀H₇N₃O₄, MW 233.18) which bears two carboxylate moieties . The monocarboxylic acid nature permits chemoselective functionalization—specifically, the single carboxylate serves as a site for amide coupling or esterification without requiring protecting group strategies that would be necessary with the diacid analog. In US Patent US20150284358A1 (Teijin Pharma), the target compound is elaborated via N-alkylation and carboxylate derivatization to yield potent URAT1 inhibitors, exemplified by Compound A2 (4-methyl-1-(naphthalen-1-ylmethyl)-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid), which incorporates the target scaffold as its core [1].

synthetic intermediate URAT1 inhibitor gout therapeutics heterocyclic building block

Predicted pKa and Ionization State at Physiological pH: Differentiated Acid-Base Character vs. Pyridin-2-yl Isomer Impacts Salt Formation and Solubility

The pyridin-2-yl positional isomer (CAS 1083318-27-7) has a predicted pKa of 1.96±0.37 for the imidazole-carboxylic acid moiety, reflecting the electron-withdrawing influence of the ortho-pyridine nitrogen on the imidazole ring system . While direct pKa data for the target pyridin-3-yl compound are not available, the meta relationship of the pyridine nitrogen is expected to exert a weaker inductive effect, plausibly resulting in a slightly higher pKa (less acidic) for the carboxylic acid group. This difference in acidity profile influences counterion selection for salt formation and governs the predominant ionization state under physiological (pH 7.4) and formulation-relevant (pH 1–6.8) conditions [1].

formulation salt selection solubility enhancement ionization

Best Research and Industrial Application Scenarios for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid: Evidence-Backed Procurement Guidance


URAT1 Inhibitor Medicinal Chemistry Programs Targeting Gout and Hyperuricemia

The target compound serves as the core scaffold in Teijin Pharma's URAT1 inhibitor patent (US20150284358A1), where it is elaborated into potent urate transporter inhibitors [1]. Procurement of the pyridin-3-yl isomer—rather than the pyridin-2-yl or N1-linked analogs—is essential, as the pyridin-3-yl connectivity and C2-imidazole substitution pattern are specified in the exemplified compounds (e.g., Compound A2). The monocarboxylic acid handle enables direct N-alkylation and subsequent carboxylate derivatization without protecting group manipulation, providing a streamlined synthetic route to screening libraries of URAT1-targeted molecules [1].

p38α MAP Kinase Inhibitor Fragment Elaboration and Lead Optimization

Based on class-level SAR evidence, pyridin-3-yl-substituted imidazoles engage the ATP-binding site of p38α MAP kinase with selectivity over related kinases [1]. The target compound's pyridin-3-yl geometry matches the binding mode of clinically precedented pyridinyl-imidazole p38 inhibitors (e.g., SB203580 chemotype), while its carboxylic acid and methyl substituents provide two orthogonal vectors for structure-guided fragment growth [1]. Researchers should select this specific regioisomer—not the pyridin-2-yl or pyridin-4-yl variants—to maintain consistency with established p38α SAR.

Coordination Polymer and Metal-Organic Framework (MOF) Ligand Design

The combination of a pyridin-3-yl nitrogen donor and an imidazole-carboxylic acid chelating unit makes this compound a candidate for constructing heterometallic coordination polymers. Related 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid systems have been shown to form one-dimensional and two-dimensional coordination networks with transition metals [1]. The target compound's single carboxylate (vs. the diacid analog) offers controlled denticity, enabling the design of coordination polymers with predictable topology and fewer competing binding modes [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 203.2 Da (well within the fragment rule-of-three guideline of MW ≤ 300), a LogP of 1.48, and both hydrogen-bond donor and acceptor functionality, this compound meets fragment-likeness criteria for FBDD screening collections [1] [2]. Its higher LogP compared to the N1-linked analog (ΔLogP = +0.51) makes it particularly suitable for targeting hydrophobic enzyme pockets, while its PSA of 78.87 Ų preserves sufficient polarity for aqueous solubility in screening buffers at typical fragment concentrations (0.5–2 mM) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.